![molecular formula C11H9BrO3 B13569781 Methyl2-(3-bromo-5-ethynylphenoxy)acetate](/img/structure/B13569781.png)
Methyl2-(3-bromo-5-ethynylphenoxy)acetate
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Overview
Description
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an ethynyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromo-5-ethynylphenoxy)acetate typically involves the following steps:
Bromination: The starting material, phenoxyacetic acid, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Ethynylation: The brominated intermediate is then subjected to ethynylation, where an ethynyl group is introduced at the 5-position of the phenyl ring.
Esterification: Finally, the ethynylated intermediate is esterified with methanol to form methyl 2-(3-bromo-5-ethynylphenoxy)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetates, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated and ethynylated phenoxyacetates on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-5-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler analog without the ethynyl group.
Phenoxyacetic acid: The parent compound without bromine and ethynyl substitutions.
Ethynylphenoxyacetic acid: A related compound with only the ethynyl group substitution.
Uniqueness
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is unique due to the presence of both bromine and ethynyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can be represented by the molecular formula C12H10BrO3. Its structure features:
- A bromo substituent that enhances biological activity.
- An ethynyl group which may contribute to its reactivity and interaction with biological targets.
The biological activity of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom in the phenoxy group is believed to enhance binding affinity, which may lead to:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that Methyl 2-(3-bromo-5-ethynylphenoxy)acetate exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Antimicrobial Activity : There are indications that it may have antimicrobial properties, although these require further investigation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer potential of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, the compound was tested on human melanoma (A375) cells. The results indicated:
- Cell Viability Reduction : Treatment with the compound led to a dose-dependent decrease in cell viability.
- Induction of Apoptosis : Flow cytometry assays demonstrated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death.
- Cell Cycle Arrest : Analysis revealed that the compound caused G2/M phase arrest in treated cells, indicating a disruption in cell cycle progression.
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(3-bromo-5-ethynylphenoxy)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-3-8-4-9(12)6-10(5-8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |
InChI Key |
MNVJIAWXWBWDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC(=CC(=C1)C#C)Br |
Origin of Product |
United States |
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